molecular formula C10H12Cl2O3S B14266893 Butyl 3,5-dichlorobenzene-1-sulfonate CAS No. 138171-06-9

Butyl 3,5-dichlorobenzene-1-sulfonate

Cat. No.: B14266893
CAS No.: 138171-06-9
M. Wt: 283.17 g/mol
InChI Key: HZEQKKAYOIHRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3,5-dichlorobenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, a butyl group, and a sulfonate group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3,5-dichlorobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3,5-dichlorobenzene followed by esterification with butanol. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 3,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3,5-dichlorobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3,5-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms and butyl group contribute to the compound’s overall hydrophobicity, affecting its solubility and interaction with biological membranes .

Comparison with Similar Compounds

Properties

CAS No.

138171-06-9

Molecular Formula

C10H12Cl2O3S

Molecular Weight

283.17 g/mol

IUPAC Name

butyl 3,5-dichlorobenzenesulfonate

InChI

InChI=1S/C10H12Cl2O3S/c1-2-3-4-15-16(13,14)10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3

InChI Key

HZEQKKAYOIHRPW-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.